Thallium nitrate (Tl(NO3))

Übersicht

Beschreibung

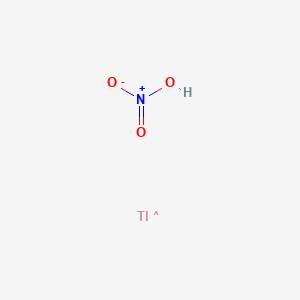

Thallium nitrate refers to two compounds: Thallium(I) nitrate and Thallium(III) nitrate . Thallium(I) nitrate, also known as thallous nitrate, is a colorless and highly toxic salt . Thallium(III) nitrate, also known as thallic nitrate, is a thallium compound with the chemical formula Tl(NO3)3. It is normally found as the trihydrate, is colorless, highly toxic, and a strong oxidizing agent useful in organic synthesis .

Synthesis Analysis

Thallium nitrate can be prepared by reacting thallium metal, thallous oxide (Tl2O), or thallous hydroxide (TlOH) with nitric acid, followed by crystallization . Thallium(I) nitrate can also be produced by reacting thallium(I) iodide with nitric acid .Molecular Structure Analysis

The molecular structure of Thallium(I) nitrate is represented by the formula TlNO3 . The molecular weight of Thallium(I) nitrate is 266.39 g/mol . Thallium(III) nitrate has a molecular formula of Tl(NO3)3 and a molar mass of 390.398 g/mol .Chemical Reactions Analysis

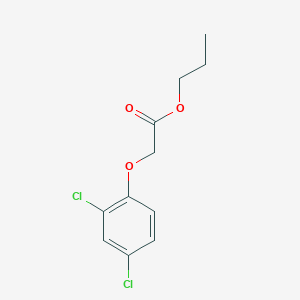

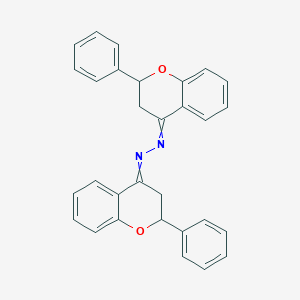

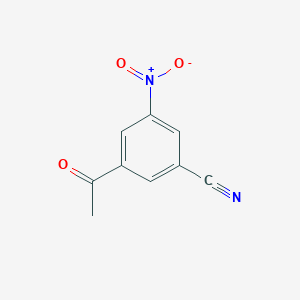

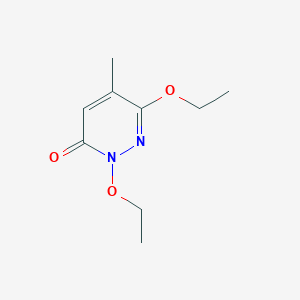

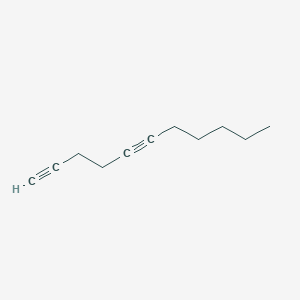

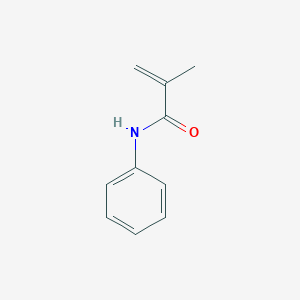

Thallium nitrate can undergo various chemical reactions. Thallium(III) nitrate, for instance, is a strong oxidizing agent that can oxidize methoxyl phenols to quinone acetals, alkenes to acetals, and cyclic alkenes to ring-contracted aldehydes . Thallium(I) nitrate can react with nitric acid and sulfuric acid to form nitrate and sulfate salts .Physical And Chemical Properties Analysis

Thallium(I) nitrate is a colorless solid with a density of 5.55 g/cm3. It has a melting point of 206 °C and a boiling point of 430 °C. It is soluble in water at 95 g/L (20 °C) . Thallium(III) nitrate is also a colorless solid, with a melting point of 103 °C. It decomposes upon boiling and when dissolved in water .Wissenschaftliche Forschungsanwendungen

Thallium Nitrate: A Comprehensive Analysis of Scientific Research Applications: Thallium nitrate (Tl(NO3)), also known as nitric acid, thallium(1+) salt (1:1), has several unique applications in scientific research. Below is a detailed analysis focusing on six distinct applications:

Electrical Conductivity and Photocells

Thallium nitrate’s electrical conductivity, particularly when used as thallium sulfide, changes with exposure to infrared light. This property is leveraged in photocells, where the compound’s sensitivity to infrared light is crucial for detecting and measuring light intensity .

Paleoceanographic Processes

Isotopes of thallium, including those derived from thallium nitrate, are utilized in paleoceanography to investigate ancient oceanographic processes. They can act as monitors for marine manganese oxide burial flux over extensive time scales, providing insights into historical climatic conditions .

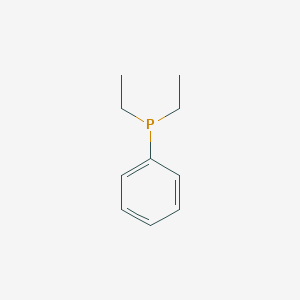

Organic Synthesis

Thallium(III) nitrate (TTN) is highly ionic and powerfully electrophilic, making it a valuable reagent in organic synthesis. It reacts almost instantaneously with a wide range of olefins, facilitating the preparation of otherwise difficult-to-access compounds from readily available materials .

Infrared Optical Materials

Thallium bromide-iodide crystals, which can be derived from thallium nitrate, are used as infrared optical materials due to their transparency in the infrared range. This makes them suitable for various optical applications, including infrared detectors and imaging systems .

Public Health Impact Studies

Research into the impact of low-dose thallium exposure on public health has been conducted using thallium nitrate. Studies focus on its cytotoxic effects, genotoxic potential, and molecular mechanisms in mammalian cells, contributing to our understanding of its diverse effects on different populations and organs .

Environmental Monitoring

Due to its distinct chemical properties, thallium nitrate can be used in environmental monitoring to detect and measure thallium contamination in various ecosystems. This application is critical for assessing and mitigating the impact of industrial pollutants.

Each of these applications demonstrates the versatility and importance of thallium nitrate in scientific research across various fields.

American Elements - Thallium Nitrate Investigation and Application of Thallium Isotope Fractionation Applications of Thallium(III) Nitrate (TTN) - De Gruyter Applications of Thallium(III) Nitrate (TTN) to Organic Synthesis The Impact of Thallium Exposure in Public Health - MDPI

Wirkmechanismus

Target of Action

Thallium nitrate primarily targets various tissues in the body, exerting cellular toxicity . It is known to interact with mitochondria and endoplasmic reticulum within cells .

Mode of Action

Thallium nitrate is a strong oxidizing agent useful in organic synthesis . It undergoes many transformations, including the oxidation of methoxyl phenols to quinone acetals, alkenes to acetals, and cyclic alkenes to ring-contracted aldehydes .

Biochemical Pathways

Thallium nitrate primarily exerts its effects through mitochondria-mediated oxidative stress and endoplasmic reticulum stress . These processes can lead to cytotoxic effects and genotoxic potential .

Pharmacokinetics

The pharmacokinetics of thallium, in general, have been studied in rats, where it was found to have a half-life of approximately four days . .

Result of Action

The molecular and cellular effects of thallium nitrate’s action primarily involve cytotoxicity and genotoxicity . It can cause damage to various tissues through oxidative stress and endoplasmic reticulum stress .

Action Environment

Thallium nitrate’s action, efficacy, and stability can be influenced by environmental factors. As technology and metallurgical industries advance, various forms of thallium, including dust, vapor, and wastewater, can contaminate the environment, extending to the surrounding air, water sources, and soil . This widespread presence can potentially increase exposure and subsequent health risks.

Safety and Hazards

Thallium nitrate is extremely toxic. It can damage the nervous system causing headache, weakness, irritability, pain, and “pins and needles” in the arms and legs. Repeated exposures can cause tremor, convulsions, hallucinations, coma, and death. Thallium Nitrate may damage the liver and kidneys . It is also a strong oxidizer and may intensify fire .

Eigenschaften

InChI |

InChI=1S/HNO3.Tl/c2-1(3)4;/h(H,2,3,4); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXZIZPOGSPUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[Tl] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO3Tl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thallium nitrate (Tl(NO3)) | |

CAS RN |

10102-45-1 | |

| Record name | Thallium(I) nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10102-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thallium nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitric acid, thallium(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Q & A

Q1: How does thallium nitrate (Tl(NO3)) impact soil enzyme activity?

A1: The research demonstrated that thallium nitrate negatively affects the activity of enzymes crucial for carbon, nitrogen, and phosphorus cycles in soil []. The study introduced Tl(NO3) to different soil types at varying concentrations. Results indicated that increased Tl(NO3) concentrations correlated with decreased enzyme activity. This suggests that Tl(NO3) might disrupt essential metabolic processes within the soil ecosystem by inhibiting enzyme function.

Q2: Which soil enzyme exhibited the highest sensitivity to thallium nitrate contamination in the study?

A2: The research identified phosphatase activity as the most susceptible to Tl(NO3) contamination []. Phosphatases play a vital role in the phosphorus cycle by breaking down organic phosphorus compounds into forms usable by plants. The study's findings highlight the potential of Tl(NO3) pollution to disrupt the crucial nutrient cycling process in soil, impacting plant growth and overall ecosystem health.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate](/img/structure/B167884.png)